1-bromo-2-chloro-3-(difluoromethyl)benzene
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Overview
Description
1-Bromo-2-chloro-3-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4BrClF2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-chloro-3-(difluoromethyl)benzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The difluoromethyl group can be introduced through a difluoromethylation reaction, which involves the use of difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine or chlorine) are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to form benzyl derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
1-Bromo-2-chloro-3-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as a building block for the synthesis of potential drug candidates with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-chloro-3-(difluoromethyl)benzene depends on its chemical reactivity and the nature of its interactions with other molecules. The presence of halogen atoms and the difluoromethyl group can influence its electrophilicity and nucleophilicity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved in its action are determined by the specific reactions it undergoes and the products formed .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-3-fluorobenzene
- 1-Bromo-2-chloro-3-(trifluoromethyl)benzene
- 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene
Uniqueness
1-Bromo-2-chloro-3-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable intermediate in the synthesis of molecules with specific biological and chemical properties .
Properties
CAS No. |
1261849-47-1 |
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Molecular Formula |
C7H4BrClF2 |
Molecular Weight |
241.5 |
Purity |
95 |
Origin of Product |
United States |
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